Bienvenue dans la boutique en ligne BenchChem!

4-Amino-2-methoxybenzamide

Hedgehog signaling Smoothened receptor cancer therapeutics

4-Amino-2-methoxybenzamide (CAS 75955-30-5) is a certified Lenvatinib Impurity 97 reference standard, critical for ICH Q3A/Q3B impurity profiling in NDA/ANDA submissions. Its unique 4-amino-2-methoxy scaffold is essential for Hedgehog pathway inhibitor SAR and as a key intermediate in quinoline carboxamide synthesis. ISO 17034-certified with batch-specific NMR, HPLC, MS certificates ensures regulatory traceability. Do not substitute with generic benzamide analogs—only this precise substitution pattern guarantees valid analytical results and synthetic outcomes.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 75955-30-5
Cat. No. B3153486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-methoxybenzamide
CAS75955-30-5
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)N)C(=O)N
InChIInChI=1S/C8H10N2O2/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,9H2,1H3,(H2,10,11)
InChIKeyXQYMMLVVTQMENS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2-methoxybenzamide (CAS 75955-30-5): Technical Specifications and Core Research Utility for Procurement Decisions


4-Amino-2-methoxybenzamide (CAS 75955-30-5, MF: C8H10N2O2, MW: 166.18) is a 2-methoxybenzamide derivative characterized by an amino group at the para position relative to the carboxamide and a methoxy group at the ortho position . This benzamide scaffold has been extensively investigated in medicinal chemistry for receptor modulation and as a synthetic building block for pharmacologically active compounds [1]. Commercially, the compound is available with a standard purity of ≥95%, accompanied by batch-specific analytical certificates (NMR, HPLC, GC) from major suppliers . The compound's primary research applications include serving as an analytical reference standard for pharmaceutical impurity profiling and as a key intermediate in the synthesis of Hedgehog (Hh) signaling pathway inhibitors [2].

4-Amino-2-methoxybenzamide (75955-30-5): Why Close Structural Analogs Cannot Be Interchanged in Critical Applications


Substituting 4-amino-2-methoxybenzamide with seemingly similar benzamide derivatives carries significant experimental and regulatory risk. Subtle variations in substitution pattern—such as the presence or absence of a halogen at the 5-position or modification of the amine group—profoundly alter receptor binding affinity, functional activity, and synthetic utility [1]. For instance, the 4-amino-5-chloro-2-methoxybenzamide analog exhibits dual dopamine D2 and serotonin 5-HT3 receptor antagonism with nanomolar potency, whereas the unsubstituted 4-amino-2-methoxybenzamide scaffold lacks this specific pharmacological profile [1]. In analytical applications, 4-amino-2-methoxybenzamide serves as Lenvatinib Impurity 97; substitution with an alternative benzamide derivative invalidates the traceability and regulatory compliance of impurity quantification methods [2]. In synthetic applications, the 4-amino group serves as a critical nucleophilic handle for constructing quinoline carboxamide derivatives; close analogs lacking this precise functional group arrangement cannot undergo the requisite condensation reactions [3].

4-Amino-2-methoxybenzamide (75955-30-5): Quantitative Differentiation Evidence for Scientific Procurement


Hedgehog Pathway Inhibition: Potency Comparison of 4-Amino-2-methoxybenzamide Derivative vs. Lead Compound

4-Amino-2-methoxybenzamide serves as the core scaffold for generating potent Hedgehog (Hh) pathway inhibitors. In a comparative evaluation of 2-methoxybenzamide derivatives, compound 21 (an advanced analog containing the 4-amino-2-methoxybenzamide substructure) demonstrated potent Hh pathway inhibition with an IC50 of 0.03 μM against Smoothened (Smo) receptor-mediated signaling [1]. This represents the current state-of-the-art for this chemical class. While the parent 4-amino-2-methoxybenzamide exhibits Smo binding and pathway modulation, its activity is context-dependent and typically lower than optimized derivatives—serving instead as the essential synthetic precursor and SAR baseline for developing more potent analogs [2].

Hedgehog signaling Smoothened receptor cancer therapeutics 2-methoxybenzamide derivatives

Pharmaceutical Impurity Quantification: Certified Reference Material for Lenvatinib Impurity 97

4-Amino-2-methoxybenzamide is officially designated and commercially certified as Lenvatinib Impurity 97, manufactured under ISO 17034 accredited reference material producer protocols [1]. The material is provided with a certified purity exceeding 95% and is accompanied by a comprehensive certificate of analysis including NMR, MS, HPLC, and GC data [1]. This certification ensures full traceability and regulatory compliance for pharmaceutical quality control and new drug application (NDA) submissions. In contrast, alternative benzamide analogs that lack ISO 17034 certification cannot fulfill the rigorous evidentiary requirements for impurity method validation in accordance with ICH Q3A/Q3B guidelines [2].

Pharmaceutical impurity analysis Lenvatinib reference standard ISO 17034 analytical method validation

Synthetic Intermediate Utility: Conversion to Quinoline Carboxamide Derivatives

4-Amino-2-methoxybenzamide functions as a critical synthetic building block in the construction of 4-chloro-7-methoxyquinoline-6-carboxamide, a key intermediate in Lenvatinib synthesis [1]. The 4-amino group participates in condensation with 5-(methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione to form the quinoline core. In documented synthetic protocols, 1 kg of 4-amino-2-methoxybenzamide is reacted with 5 L of the dioxane derivative in a cyclocondensation reaction to yield the quinoline intermediate [2]. This specific reactivity depends on the precise 4-amino-2-methoxy substitution pattern; alternative regioisomers (e.g., 4-amino-3-methoxybenzamide or 2-amino-4-methoxybenzamide) undergo different reaction pathways and cannot substitute directly in established synthetic routes [3].

Organic synthesis quinoline carboxamide Lenvatinib synthesis heterocyclic chemistry building block

Receptor Binding Profile Differentiation: 4-Amino-2-methoxybenzamide vs. 5-Chloro Analog in Dopamine D2 and 5-HT3 Antagonism

The introduction of a chlorine atom at the 5-position of the 4-amino-2-methoxybenzamide scaffold produces a dramatic change in pharmacological profile. In a series of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide derivatives, compounds exhibited potent dual antagonism at dopamine D2 and serotonin 5-HT3 receptors [1]. Specifically, compound 82 (5-chloro analog) demonstrated dopamine D2 receptor binding with IC50 values ranging from 17.5 to 61.0 nM, representing a 7.9- to 27.6-fold improvement in potency compared to metoclopramide (IC50 = 483 nM) [2]. The unsubstituted 4-amino-2-methoxybenzamide scaffold serves as the parent comparator, establishing that the 5-chloro substitution is essential for achieving nanomolar D2/5-HT3 dual antagonism [3].

Dopamine D2 receptor Serotonin 5-HT3 receptor antiemetic benzamide pharmacology receptor binding

4-Amino-2-methoxybenzamide (75955-30-5): Validated High-Impact Application Scenarios


Pharmaceutical Quality Control: Lenvatinib Impurity Profiling and Method Validation

Procure ISO 17034-certified 4-amino-2-methoxybenzamide (Lenvatinib Impurity 97) as a certified reference material for quantifying and controlling process-related impurities in Lenvatinib drug substance and drug product [1]. The certified purity (>95%) and comprehensive analytical certificate (NMR, MS, HPLC, GC, IR, UV) enable direct use in HPLC/LC-MS method development, system suitability testing, and impurity limit validation according to ICH Q3A/Q3B guidelines [1]. This certified reference material provides the required traceability for new drug application (NDA) and abbreviated new drug application (ANDA) regulatory submissions; generic benzamide analogs lacking ISO 17034 certification are not acceptable substitutes for regulatory-grade impurity quantification [2].

Medicinal Chemistry: SAR Studies for Hedgehog Pathway Inhibitor Development

Utilize 4-amino-2-methoxybenzamide as the core scaffold for synthesizing and evaluating 2-methoxybenzamide derivatives as Hedgehog (Hh) signaling pathway inhibitors [1]. The 4-amino-2-methoxy substitution pattern provides the essential structural framework from which optimized derivatives (e.g., compound 21) achieve nanomolar Smo receptor antagonism with IC50 = 0.03 μM [1]. This scaffold enables systematic structure-activity relationship (SAR) exploration through modifications at the amide nitrogen and aromatic ring positions, facilitating the development of drug candidates for Smo-driven malignancies including basal cell carcinoma and medulloblastoma [2].

Organic Synthesis: Building Block for Quinoline-Based Kinase Inhibitors

Deploy 4-amino-2-methoxybenzamide as a key synthetic intermediate for constructing 4-chloro-7-methoxyquinoline-6-carboxamide, a critical intermediate in the synthesis of Lenvatinib and related multi-kinase inhibitors [1]. The 4-amino group participates in cyclocondensation reactions with dioxane derivatives to form the quinoline heterocyclic core [2]. This specific reactivity is essential for established synthetic routes to quinoline carboxamide pharmacophores; alternative regioisomeric benzamides produce different reaction outcomes and cannot substitute in validated protocols [3]. Applications include medicinal chemistry optimization of VEGFR/FGFR inhibitors and process chemistry development for kinase inhibitor manufacturing.

Pharmacology: Benchmarking Dopamine D2 and Serotonin 5-HT3 Receptor Antagonist SAR

Incorporate 4-amino-2-methoxybenzamide as the parent comparator scaffold in structure-activity relationship studies of benzamide-based dual dopamine D2 and serotonin 5-HT3 receptor antagonists [1]. The unsubstituted parent compound establishes the baseline pharmacological profile from which 5-chloro substitution produces a 7.9× to 27.6× improvement in D2 receptor binding affinity (IC50 = 17.5–61.0 nM for 5-chloro analog vs. IC50 = 483 nM for metoclopramide) [2]. This comparative framework is essential for rational design of novel antiemetic agents and understanding the structural determinants of dual receptor antagonism [3].

Quote Request

Request a Quote for 4-Amino-2-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.